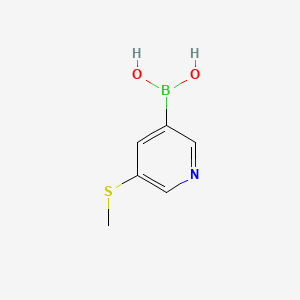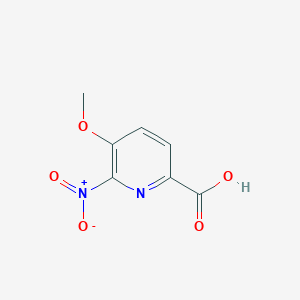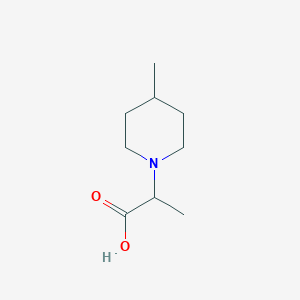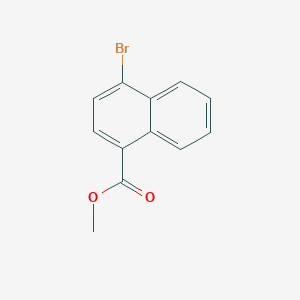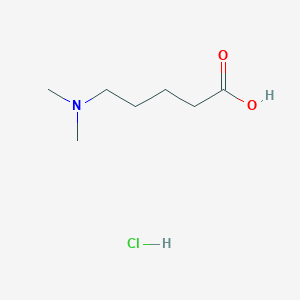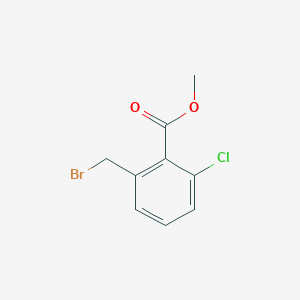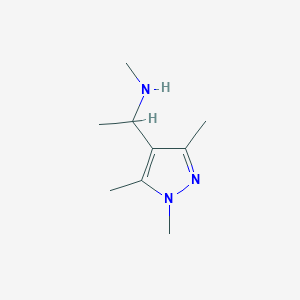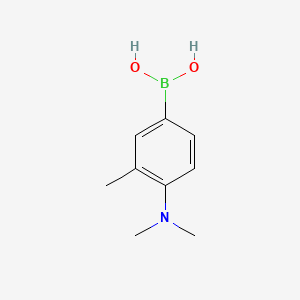
2-Isopropyladamantan-2-ol
Vue d'ensemble
Description
Synthesis Analysis
Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . Stable dehydroadamantanes, researchers have been most interested in 1,3-dehydroadamantane (1,3-DHA), a compound readily obtainable from 1,3-disubstituted haloadamantanes .
Molecular Structure Analysis
The study of 2-ethynyladamantan-2-ol has provided the first neutron diffraction analysis of an O−H···π hydrogen bond, revealing its short and linear nature.
Chemical Reactions Analysis
The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Applications De Recherche Scientifique
Biofuel Production
Research on biofuels has identified 2-methylpropan-1-ol (isobutanol), a compound structurally similar to 2-Isopropyladamantan-2-ol, as a leading candidate for replacing or supplementing current fossil fuels. Engineered enzymes in Escherichia coli have enabled anaerobic production of isobutanol with 100% theoretical yield, overcoming previous limitations of aerobic conditions and cofactor imbalances. This breakthrough suggests the potential of adamantine derivatives in biofuel applications (Bastian et al., 2011).
Hydrogen Bonding in Crystal Structures
The study of 2-ethynyladamantan-2-ol has provided the first neutron diffraction analysis of an O−H···π hydrogen bond, revealing its short and linear nature. This research underscores the unique interactions that adamantine derivatives can participate in, with implications for designing materials with specific properties (Allen et al., 1996).
Renewable Chemicals and Fuels
The fermentative production of isobutene, a chemical structurally related to 2-Isopropyladamantan-2-ol, demonstrates the potential of bio-based processes to replace petrochemical production. With advances in metabolic engineering, economically viable yields and productivities are within reach, highlighting the versatility of adamantine derivatives in renewable chemical production (van Leeuwen et al., 2012).
Antioxidant Properties
Isoespintanol (2-isopropyl-3,6-dimethoxy-5-methylphenol), which shares a functional group with 2-Isopropyladamantan-2-ol, has been identified as having significant antioxidant properties. This discovery opens up new avenues for the application of adamantine derivatives in pharmaceuticals and nutraceuticals, where antioxidant activity is crucial (Rojano et al., 2008).
Material Science
In material science, isopropyl alcohol has been used as a solvent for the preparation of silicone–urea copolymers, demonstrating the importance of isopropyl groups (as found in 2-Isopropyladamantan-2-ol) in synthesizing high molecular weight copolymers with excellent tensile strengths. This research indicates the potential of adamantine derivatives in developing new materials with desirable mechanical properties (Yilgor et al., 2003).
Propriétés
IUPAC Name |
2-propan-2-yladamantan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-8(2)13(14)11-4-9-3-10(6-11)7-12(13)5-9/h8-12,14H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAFZSLKABJJJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C2CC3CC(C2)CC1C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621928 | |
| Record name | 2-(Propan-2-yl)tricyclo[3.3.1.1~3,7~]decan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38432-77-8 | |
| Record name | 2-(Propan-2-yl)tricyclo[3.3.1.1~3,7~]decan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



